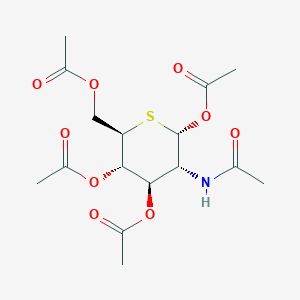

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose

説明

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-α-D-glucopyranose (Ac-5SGlcNAc) is a chemically modified derivative of N-acetylglucosamine (GlcNAc) with significant applications in glycobiology and medicinal chemistry. Structurally, it features a 5-thio substitution (replacing the oxygen atom at the C5 position with sulfur) and four acetyl groups at the 1, 3, 4, and 6 hydroxyl positions (). This modification enhances its metabolic stability and enables its use as a potent intracellular inhibitor of O-linked N-acetylglucosamine transferase (OGT), an enzyme critical for protein O-GlcNAcylation ().

Synthesis of this compound involves multi-step protection and deprotection strategies. For instance, describes a pathway starting from 4-deoxy-GlcNAc, while highlights deacetylation reactions using methylamine in methanol. The compound’s structural complexity has also facilitated advanced analytical studies, such as NMR signal assignment via deuterated derivatives ().

特性

分子式 |

C16H23NO9S |

|---|---|

分子量 |

405.4 g/mol |

IUPAC名 |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxythian-2-yl]methyl acetate |

InChI |

InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 |

InChIキー |

JPEDACNJLBHRPS-QCODTGAPSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](S[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)NC1C(C(C(SC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

Starting Material Preparation

The synthesis often starts from D-glucose derivatives or 2-acetamido-2-deoxy sugars protected as acetates or ketals:

Acetylation of Hydroxyl Groups

- The hydroxyl groups at positions 1,3,4,6 are acetylated using acetic anhydride in the presence of pyridine as a base and solvent.

- Typical conditions: 0 °C to room temperature, reaction times ranging from 4 to 15 hours.

- This step yields tetra-O-acetylated intermediates with good selectivity and yields around 50-70% depending on conditions.

Introduction of the Thio Group at C-5

- The key step is the substitution of the C-5 hydroxyl by a thiol group.

- This is achieved by treatment with thiourea in methanol at room temperature for extended periods (up to 72 hours).

- Thiourea acts as a nucleophile, converting the acetylated sugar into a 5-thio derivative via displacement of a leaving group (often a halide or activated acetate).

- Yields for this step are typically in the range of 68-75%.

Further Functional Group Manipulations

- After thio substitution, the intermediate may be treated with potassium acetate in acetic acid under heating to promote acetyl migration or rearrangement, enhancing purity and yield.

- Final acetylation or purification steps may involve treatment with sulfuric acid in acetic acid at low temperatures (0 °C) for several days to ensure complete acetylation and stabilization of the product.

Purification

- The final compound is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Characterization is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry , and melting point analysis .

Representative Multi-Step Synthesis Protocol

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Acetylation: Acetic anhydride / pyridine, 0 °C to 25 °C, 4-15 h | 50.5 | Formation of tetra-O-acetylated intermediate |

| 2 | Treatment with sodium methoxide in CHCl3/methanol, 0 °C, 2 h | 73 | Deprotection or selective acetylation steps |

| 3 | Thiourea in methanol, 25 °C, 72 h | 68.6 | Introduction of 5-thio group |

| 4 | Potassium acetate in acetic acid, heating, 6.5 h | 75 | Acetyl migration/rearrangement |

| 5 | Sulfuric acid in acetic acid, 0 °C, 72 h | - | Final acetylation and stabilization |

Yields are approximate and based on literature reports.

Mechanistic Insights and Research Discoveries

- The substitution of the C-5 hydroxyl by sulfur is facilitated by the nucleophilicity of thiourea, which forms an intermediate isothiouronium salt that is hydrolyzed to the thiol derivative.

- Acetyl protection is crucial for regioselectivity and to prevent side reactions on other hydroxyl groups.

- The use of mild acidic conditions for final acetylation avoids decomposition of the thio sugar.

- Research has demonstrated that the 5-thio substitution imparts unique chemical properties, making this compound a valuable intermediate for glycosyl donor synthesis and further derivatization in carbohydrate chemistry.

Summary Table of Key Preparation Conditions

| Parameter | Typical Value/Range |

|---|---|

| Starting material | D-Glucose derivatives |

| Acetylation reagent | Acetic anhydride / pyridine |

| Thiol substitution | Thiourea in methanol |

| Reaction temperature | 0 °C to 25 °C |

| Reaction time | 2 h to 72 h depending on step |

| Purification method | Silica gel chromatography |

| Overall yield | Approx. 50-75% per step |

化学反応の分析

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The thio group at the fifth carbon can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose has several applications in scientific research:

Chemistry: It is used as a glycosyl donor in the synthesis of glycosides and oligosaccharides.

Biology: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.

Medicine: It is used in the development of drugs targeting glycosylation pathways and as a precursor for the synthesis of bioactive compounds.

作用機序

The mechanism of action of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose involves its role as a glycosyl donor. The compound participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is facilitated by the presence of the acetamido and acetyl groups, which enhance the reactivity and stability of the compound. The molecular targets and pathways involved in these reactions include glycosyltransferases and other enzymes involved in carbohydrate metabolism .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from analogs by its 5-thio substitution and acetylation pattern . Below is a comparative analysis with key analogs:

Key Findings and Mechanistic Insights

Role of 5-Thio Substitution :

The 5-thio group in the target compound enhances its resistance to enzymatic hydrolysis compared to oxygen-containing analogs (). This substitution is critical for its function as a stable OGT inhibitor, as intracellular esterases cleave its acetyl groups to generate the active carboxylate species ().

Acetylation Patterns: Full acetylation (1,3,4,6) improves cellular permeability but requires intracellular hydrolysis for activity (). Tri-O-acetyl derivatives (e.g., Octyl and Nonyl analogs) exhibit altered solubility and are used in surfactant or glycosylation studies ().

Anomeric Configuration: The α-anomer of the target compound is preferentially hydrolyzed in cells, while β-anomers (e.g., 7772-79-4) are more stable and serve as glycosidase substrates ().

Deoxygenation Effects: 4-Deoxy analogs (e.g., compound 2 in ) show reduced incorporation into glycosaminoglycans, highlighting the importance of the C4 hydroxyl group in carbohydrate metabolism ().

Functional Group Modifications : Replacement of the acetamido group with trichloroacetamido () or azide () alters reactivity, enabling applications in click chemistry or photoaffinity labeling.

生物活性

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose is a modified monosaccharide with significant biological activity. This compound is characterized by its acetylated and thio-modified structure, which influences its interaction with biological systems. Understanding its biological activity is crucial for potential applications in biochemistry and medicine.

Molecular Formula

- Molecular Formula : CHN OS

- CAS Number : 67561-97-1

Physical Properties

| Property | Value |

|---|---|

| Purity | >98% (HPLC) |

| Melting Point | 188 °C |

| Specific Rotation | +1.0 to +3.5° (C=5, CHCl) |

The biological activity of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose can be attributed to its ability to modulate glycosylation processes in cells. Research indicates that modifications in nucleotide-sugar levels significantly affect glycosylation patterns, which are critical for various cellular functions such as signaling and adhesion .

Case Studies

-

Impact on Nucleotide-Sugar Levels :

A study demonstrated that the introduction of modified monosaccharides like 2-acetamido derivatives can alter nucleotide-sugar concentrations within cells. This was assessed using hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS/MS), revealing substantial changes in UDP-HexNAc levels, which are crucial for N-glycosylation processes . -

Glycosylation Studies :

In a systematic evaluation of the effects of various monosaccharide modifications on glycosylation, it was found that 2-acetamido derivatives could depress UDP-HexNAc levels by up to 80%. This alteration has implications for the efficiency of glycosylation enzymes, suggesting a robust regulatory mechanism in glycan biosynthesis . -

Cellular Response :

Research focusing on HL-60 cells indicated that treatment with compounds like 2-acetamido derivatives affected cell differentiation and galectin expression profiles. These findings highlight the role of O-GlcNAc levels in regulating cellular responses to external stimuli .

Enzymatic Interactions

Studies have shown that 2-acetamido derivatives can serve as acceptor substrates for various glycosyltransferases, influencing enzyme kinetics and substrate specificity. The structural modifications enhance their utility as tools for probing glycosylation pathways.

Toxicological Assessments

Toxicity evaluations indicate that while 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose exhibits low cytotoxicity at therapeutic concentrations, further studies are necessary to fully understand its safety profile in vivo.

Q & A

Q. What are the key synthetic methodologies for preparing 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-5-thio-alpha-D-glucopyranose, and how do the acetyl groups influence its stability during glycosylation?

The synthesis typically involves regioselective acetylation of the hydroxyl groups on the glucopyranose backbone, followed by thiol substitution at the C5 position. The acetyl groups act as protecting agents, preventing undesired side reactions (e.g., oxidation or premature glycosylation) during synthesis. For example, the 1,3,4,6-tetra-O-acetyl configuration stabilizes the sugar ring and enables selective deprotection for subsequent coupling steps . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates and the final product .

Q. What analytical techniques are critical for characterizing the regiochemical and stereochemical integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming the positions of acetyl groups and the α-anomeric configuration. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while X-ray crystallography (if crystalline derivatives are available) resolves absolute stereochemistry . Polarimetry and IR spectroscopy further corroborate functional groups (e.g., thioether vs. ether linkages) .

Advanced Research Questions

Q. How does the 5-thio substitution in this compound alter its glycosylation reactivity compared to oxygen-containing analogs?

The 5-thio substitution introduces steric and electronic changes that affect nucleophilic attack at the anomeric center. Thio sugars often exhibit altered reaction kinetics due to reduced hydrogen-bonding capacity and increased lipophilicity. For instance, the thio group may slow glycosidase-mediated hydrolysis while enhancing stability in acidic conditions. Comparative studies using analogs like 5-O-methyl or 5-deoxy derivatives are recommended to isolate the thio effect .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways for acetylation and thiolation steps, identifying energy barriers and transition states. Molecular dynamics simulations model interactions with glycosyltransferases or glycosidases to guide enzymatic assays. Tools like Gaussian or ORCA are used for computational workflows, with experimental validation via kinetic studies .

Q. What experimental strategies elucidate enzymatic interactions with this compound, particularly in glycoconjugate synthesis?

Enzymatic assays using glycosyltransferases (e.g., Leloir-type enzymes) or glycosidases can assess substrate specificity. For example:

Q. How do conflicting data on regioselective deacetylation impact synthetic route design?

Discrepancies in deacetylation efficiency (e.g., C3 vs. C6 positions) may arise from solvent polarity, temperature, or catalyst choice. For example, ammonia/methanol selectively deacetylates primary positions (C6), while acidic conditions (e.g., HCl/MeOH) may favor secondary sites. Systematic Design of Experiments (DoE) with variables like pH, temperature, and reaction time can resolve these contradictions .

Methodological Challenges and Solutions

Q. How to address low yields in glycosylation reactions involving this compound?

Low yields often stem from poor leaving-group activation or steric hindrance. Solutions include:

Q. What are the limitations of current protection/deprotection strategies for this compound?

Overprotection (e.g., benzyl vs. acetyl groups) can hinder downstream functionalization. Orthogonal protecting groups (e.g., Fmoc for amines, TBDMS for hydroxyls) allow sequential deprotection. For example, hydrogenolysis removes benzyl groups without affecting acetyl or thioether moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。